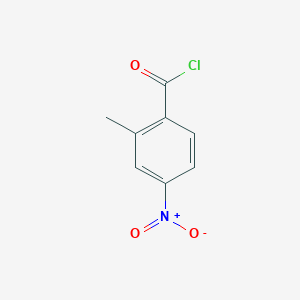

2-Methyl-4-nitrobenzoyl chloride

Übersicht

Beschreibung

2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It is a liquid or low-melting solid that is used primarily for research and development . It is also known by the IUPAC name 2-methyl-4-nitrobenzoyl chloride .

Molecular Structure Analysis

The InChI code for 2-Methyl-4-nitrobenzoyl chloride is 1S/C8H6ClNO3/c1-5-4-6 (10 (12)13)2-3-7 (5)8 (9)11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis

2-Methyl-4-nitrobenzoyl chloride is a liquid or low-melting solid . The compound should be stored in an inert atmosphere at 2-8°C . It has a density of 1.386±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Enhanced Detection of Estrogens

2-Methyl-4-nitrobenzoyl chloride is utilized in a practical procedure for determining estrogens in biological fluids. This is achieved using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization. This method increases detection responses significantly, which is useful for diagnosing fetoplacental function with small sample amounts and simple pretreatment (Higashi et al., 2006).

Synthesis and Conformational Studies

The compound plays a role in the synthesis of bisoxazolines, which exhibit dynamic helical chirality in solution and solid states. Its use in the synthesis process contributes to the formation of left-handed helical superstructures, useful in studying molecular conformations and interactions (Preston et al., 2003).

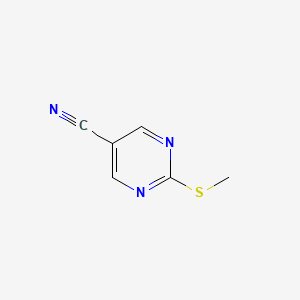

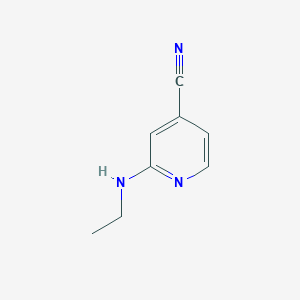

Chemical Synthesis

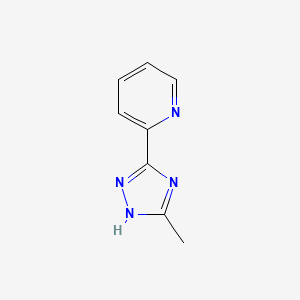

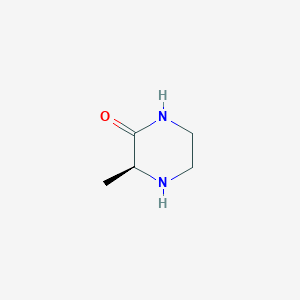

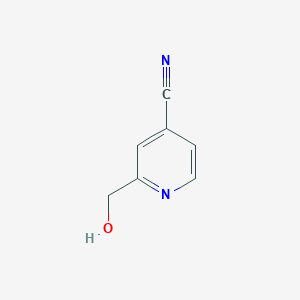

In a study focusing on regioselective reaction, 2-Methyl-4-nitrobenzoyl chloride was used with heterocyclic N-oxides and cyclic thioethers. This demonstrated its utility in chemical synthesis, especially in producing 2-functionalized products from electron-deficient pyridine N-oxides (Frei et al., 2018).

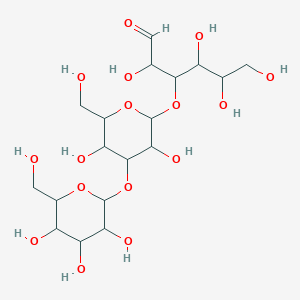

Synthesis of Cellulose Benzoates

The compound was utilized in synthesizing cellulose benzoates in an ionic liquid medium. This process achieved cellulose derivatives with varying degrees of substitution, highlighting its role in cellulose chemistry and potential applications in materials science (Zhang et al., 2009).

Sensor Response Modulation

It is used in the synthesis of fluorescent sensors for detecting metal ions like Cu(II), Zn(II), and Cd(II). These sensors, capable of sensing the presence of halides, demonstrate the compound's relevance in developing new materials for analytical applications (Amatori et al., 2014).

COX Inhibition Synthesis

The compound is involved in synthesizing molecules with COX inhibitory activity. This shows its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents (Migliara et al., 2009).

Safety And Hazards

2-Methyl-4-nitrobenzoyl chloride is classified as dangerous, with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2-methyl-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDIDOFTXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511351 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzoyl chloride | |

CAS RN |

30459-70-2 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)